molecular formula C6H3BrClN3 B1380380 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1782238-57-6

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1380380
CAS No.: 1782238-57-6
M. Wt: 232.46 g/mol
InChI Key: FBUHJKIORPIVLB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the oxidative cyclization of N-(2-pyridyl)amidines or guanidines. Common oxidizing agents used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be employed .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C. This approach is eco-friendly and allows for the synthesis of the compound in good-to-excellent yields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile

Uniqueness

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-9-5-2-1-4(8)3-11(5)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHJKIORPIVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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